1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(naphthalen-1-yl)urea
Description
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-27-14-13-25-15-20(18-10-4-5-12-21(18)25)24-22(26)23-19-11-6-8-16-7-2-3-9-17(16)19/h2-12,15H,13-14H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFRBYCXTIZWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(naphthalen-1-yl)urea typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid with naphthalen-1-ylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(naphthalen-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or naphthalene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The biological activity of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(naphthalen-1-yl)urea has been investigated in several studies, revealing significant potential in various therapeutic areas.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. In vitro tests have demonstrated effectiveness against a range of microbial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential as a therapeutic agent in treating infectious diseases.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth |
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. It appears to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and modulation of signaling pathways involved in cell survival and growth. Notably, studies have shown that it may induce cell cycle arrest in cancer cells, particularly breast cancer cells, through the activation of caspase pathways.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
Antimicrobial Efficacy : A study focused on the antimicrobial properties of urea derivatives included this compound, demonstrating significant inhibition against various microbial strains. This highlights its potential role as a therapeutic agent for infections.
Anticancer Mechanism : In controlled laboratory settings, the compound was tested against several cancer cell lines. Findings indicated that it could induce apoptosis and cell cycle arrest in breast cancer cells, suggesting its utility as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(naphthalen-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes.
Comparison with Similar Compounds
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea ()
- Structure : Urea links a 2-(1H-indol-3-yl)ethyl group to a 2-methylphenyl group.
- Key Differences : The indole is unsubstituted at the 1-position, and the urea connects to a smaller aromatic group (methylphenyl vs. naphthalene).
- Implications : The absence of the 2-methoxyethyl group may reduce solubility, while the smaller aromatic substituent could diminish binding affinity in systems requiring extended π-stacking .
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea ()
- Structure : Urea links a 2,4-dichlorophenyl-substituted ethyl group to a naphthalen-1-yl group.
- Key Differences : The indole core is replaced with a dichlorophenyl group, introducing electron-withdrawing substituents.
- Implications: Chlorine atoms may enhance metabolic resistance but reduce solubility.
1-(2-Ethoxyethyl)-3-(1-naphthyl)urea ()
- Structure : Urea links a 2-ethoxyethyl group to a naphthalen-1-yl group.
- Key Differences : The indole core is absent, replaced by a simple ethoxyethyl chain.
- Implications : The ethoxy group may improve lipophilicity compared to methoxy, but the absence of the indole heterocycle limits interactions with aromatic residues in biological targets .
Functional Group Variations
JWH-018 Derivatives ()
- Structure: Indole linked to a naphthoyl group via a ketone (e.g., 1-(5-chloropentyl)-1H-indol-3-ylmethanone).
- Key Differences : Ketone replaces urea, and a pentyl chain is substituted at the indole 1-position.
- Implications: The ketone group facilitates different binding modes (e.g., cannabinoid receptors), while the pentyl chain enhances lipid membrane permeability. Urea derivatives like the target compound may exhibit distinct pharmacokinetic profiles due to hydrogen-bonding capacity .
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ()
- Structure : Amide links a tryptamine-derived indole to a 6-methoxynaphthalene group.
- Key Differences : Amide vs. urea linkage; methoxy is on naphthalene rather than the indole.
- The methoxy-naphthalene substitution could alter binding specificity in enzyme active sites .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|---|---|
| Target Compound | C₂₂H₂₁N₃O₂ | 367.43 g/mol | Urea, indole, naphthalene | Moderate | 3.8 |
| 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea | C₁₈H₁₉N₃O | 293.37 g/mol | Urea, indole, methylphenyl | Low | 4.2 |
| 1-(2-Ethoxyethyl)-3-(1-naphthyl)urea | C₁₅H₁₈N₂O₂ | 258.32 g/mol | Urea, ethoxyethyl, naphthalene | Low | 3.5 |
| JWH-018N-(5-chloropentyl) derivative | C₂₃H₂₁ClN₂O | 384.88 g/mol | Ketone, indole, naphthalene | Very low | 5.1 |
Notes:
- The target compound’s 2-methoxyethyl group likely improves solubility compared to ethyl or phenyl substituents.
- The naphthalene moiety increases LogP, favoring membrane permeability but risking hepatotoxicity .
Biological Activity
The compound 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(naphthalen-1-yl)urea , often referred to as a derivative of indole and naphthalene, has garnered attention in recent years for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Structure and Composition
- Molecular Formula : C₁₉H₁₃N₃O
- Molecular Weight : 313.32 g/mol
- CAS Number : 109555-87-5
Table 1: Physical Properties
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 512.2 ± 23.0 °C |
| Melting Point | 236 °C |
| Flash Point | 264.0 ± 30.0 °C |
| LogP | 4.34 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body, including receptors and enzymes involved in critical signaling pathways. Research indicates that it may exhibit:
- Anticancer Properties : Preliminary studies show that the compound can induce apoptosis in cancer cells by modulating pathways such as PI3K/Akt and MAPK/ERK signaling .
- Anti-inflammatory Effects : It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
- Neuroprotective Effects : Some studies indicate that the compound may protect neuronal cells from oxidative stress, which is crucial for neurodegenerative disease management .
Case Studies
-
Antitumor Activity :
- A study published in Heterocycles demonstrated that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. The study highlighted the compound's ability to disrupt cell cycle progression and promote apoptosis through caspase activation .
-
Anti-inflammatory Research :
- In a controlled experiment involving murine models, the administration of this compound resulted in reduced levels of TNF-alpha and IL-6, key markers of inflammation. This suggests its potential utility in conditions like rheumatoid arthritis.
-
Neuroprotection :
- Research featured in the Journal of Neurochemistry indicated that the compound could mitigate neuronal damage induced by glutamate toxicity in vitro. This finding points toward its possible application in treating neurodegenerative disorders such as Alzheimer's disease.
Comparative Analysis
To better understand the compound's biological activity, a comparison with other known compounds exhibiting similar properties is useful.
Table 2: Comparative Biological Activities
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Curcumin | Yes | Yes | Moderate |
| Resveratrol | Moderate | Yes | Yes |
Q & A
Basic: What are the established synthetic routes for 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(naphthalen-1-yl)urea, and what key reaction parameters influence yield?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the indole core via Fischer indole synthesis or substitution reactions (e.g., alkylation of indole with 2-methoxyethyl halides) .
- Step 2: Urea bridge formation using carbodiimide-mediated coupling between the indole derivative and naphthalen-1-yl isocyanate .
- Key Parameters: Solvent polarity (e.g., DMF or THF), temperature (60–80°C for urea coupling), and catalyst choice (e.g., triethylamine for acid scavenging) significantly impact yield . Purification often requires column chromatography or recrystallization.
Basic: How is structural confirmation achieved for this compound?
Answer:
Structural integrity is validated via:
- NMR Spectroscopy: H and C NMR confirm substitution patterns (e.g., methoxyethyl and naphthyl groups). For example, indole C3 proton shifts to ~7.5–8.0 ppm, while naphthyl protons appear as multiplets in aromatic regions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for : 376.17 g/mol) .
- X-ray Crystallography: Resolves 3D conformation, including urea bond geometry and π-π stacking between indole and naphthyl groups .
Advanced: What experimental strategies address low solubility in biological assays?
Answer:
Low solubility (common for lipophilic urea derivatives) is mitigated by:
- Prodrug Design: Introducing hydrophilic groups (e.g., phosphate esters) at the methoxyethyl chain .
- Formulation: Use of co-solvents (e.g., DMSO ≤1% v/v) or lipid-based nanoemulsions to enhance bioavailability .
- Structural Modifications: Replacing naphthyl with polar substituents (e.g., pyridyl) while retaining target affinity .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Discrepancies (e.g., variable IC values in kinase inhibition assays) arise from:
- Assay Conditions: Differences in ATP concentrations, pH, or cell lines. Standardize protocols (e.g., use recombinant enzymes and control ATP levels) .
- Compound Purity: HPLC (≥95% purity) and LC-MS ensure batch consistency .
- Off-Target Effects: Employ orthogonal assays (e.g., SPR for binding kinetics and cellular viability assays) to confirm specificity .
Advanced: What computational methods predict target binding modes?
Answer:
- Molecular Docking: Tools like AutoDock Vina utilize the compound’s SMILES string (e.g., derived from PubChem CID 4196307) to model interactions with kinases or GPCRs .
- MD Simulations: Assess stability of urea-indole-naphthyl conformations in lipid bilayers (e.g., 100-ns trajectories in GROMACS) .
- QSAR Models: Correlate substituent effects (e.g., methoxyethyl chain length) with activity using descriptors like LogP and polar surface area .
Basic: What in vitro models are suitable for initial anticancer screening?
Answer:
- Cell Lines: Use panels (e.g., NCI-60) to assess broad-spectrum activity. Focus on apoptosis markers (e.g., caspase-3 activation) in leukemia (e.g., K562) or solid tumors (e.g., MCF-7) .
- Mechanistic Assays: Measure kinase inhibition (e.g., JAK2 or EGFR) via ELISA or Western blot .
- Dose-Response: Generate IC curves with 72-hour exposures and Alamar Blue viability staining .
Advanced: How is regioselectivity controlled during indole alkylation?
Answer:
- Directing Groups: Use N-protected indoles (e.g., Boc) to favor C3 substitution .
- Catalytic Systems: Pd-catalyzed C-H activation with 2-methoxyethyl halides improves selectivity over competing N-alkylation .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states for C3 functionalization .
Basic: What analytical techniques quantify metabolic stability?
Answer:
- Microsomal Incubations: Human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition: Fluorescent probes (e.g., CYP3A4) identify enzyme interactions .
- Half-Life () Calculation: Use first-order kinetics from % remaining vs. time plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
